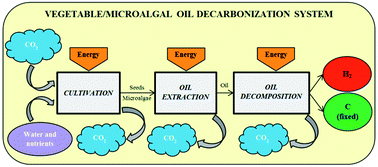On the feasibility of producing hydrogen with net carbon fixation by the decomposition of vegetable and microalgal oils†
Energy & Environmental Science Pub Date: 2012-02-10 DOI: 10.1039/C2EE02709G
Abstract
The


Recommended Literature
- [1] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [2] Identifying reactive intermediates by mass spectrometry
- [3] A dual pH-sensitive liposomal system with charge-reversal and NO generation for overcoming multidrug resistance in cancer†
- [4] Amphiphilic dendrimers control protein binding and corona formation on liposome nanocarriers†
- [5] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [6] Microporous polytetrafluoroethylene tube separator for the determination of beryllium by flow injection-or suction-flow-solvent extraction followed by inductively coupled plasma atomic emission spectrometry
- [7] Advanced asymmetric supercapacitors with a squirrel cage structure Fe3O4@carbon nanocomposite as a negative electrode
- [8] Dual-functional melanin-based nanoliposomes for combined chemotherapy and photothermal therapy of pancreatic cancer
- [9] Contents list
- [10] Syntheses, crystal and molecular structures, and properties of some new phenylmercury(ii) dithiolate complexes†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16929-05-8
-
CAS no.: 14104-19-9









